Phenanthrene-3,4-diol
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Overview
Description
Phenanthrene-3,4-diol is a phenanthrenediol. It has a role as a mouse metabolite.
Scientific Research Applications
Phenanthrene Degradation and Metabolic Pathways
Biodegradation in Arthrobacter sp. : Phenanthrene-3,4-diol is involved in the degradation pathways of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), by certain bacteria like Arthrobacter sp. This process involves initial dioxygenation at various carbon positions, predominantly at 3,4-C positions, followed by meta-cleavage (Seo et al., 2006).
Metabolites in PAH Degradation : Sinorhizobium sp. C4 also utilizes phenanthrene-3,4-diol in its metabolic pathways for the degradation of phenanthrene. This process includes dioxygenation and subsequent transformations leading to various metabolites (Keum et al., 2005).
Biochemical Analysis and Biomarkers
- Analysis of Phenanthrols : Studies on the analysis of phenanthrols in human urine, which are metabolites of phenanthrene, including phenanthrene-3,4-diol, have been conducted. These analyses are used in carcinogen metabolite phenotyping to understand individual metabolic responses to PAH exposure (Carmella et al., 2004).
Pharmacological and Toxicological Studies
Cytotoxic and Anti-inflammatory Activities : Phenanthrene derivatives, including phenanthrene-3,4-diol, have been studied for their cytotoxic and anti-inflammatory activities. These compounds, isolated from various plants, show potential in treating various diseases (Ma et al., 2016).
Toxicity to Aquatic Organisms : Alkyl-phenanthrenes, including phenanthrene-3,4-diol, have been studied for their toxicity to early life stages of fish, indicating their potential environmental impact (Turcotte et al., 2011).
Chemical Synthesis and Analysis
- Synthesis of Phenanthrene Derivatives : Research includes the synthesis of various phenanthrene derivatives, such as 3,4-dihydrodibenzo[c,g]phenanthrene-3,4-diol. These syntheses contribute to the exploration of their properties and potential applications (Kitamura et al., 2010).
Environmental and Ecological Studies
- Phenanthrene in Environmental Samples : The study of phenanthrene and its derivatives, including phenanthrene-3,4-diol, in environmental samples, helps in understanding the impact and fate of these compounds in the ecosystem (Roy et al., 2012).
properties
CAS RN |
478-71-7 |
---|---|
Product Name |
Phenanthrene-3,4-diol |
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-3,4-diol |
InChI |
InChI=1S/C14H10O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,15-16H |
InChI Key |
RLZZZVKAURTHCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
Other CAS RN |
478-71-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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